4(1H)-Pteridinone, 2-amino-7,8-dihydro-6,7-dimethyl-

描述

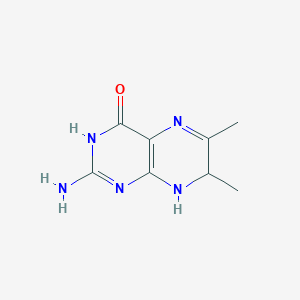

Chemical Structure and Properties The compound 4(1H)-Pteridinone, 2-amino-7,8-dihydro-6,7-dimethyl- (CAS: 60378-42-9) is a dihydropteridinone derivative with a molecular formula of C₈H₁₃N₅O and a molecular weight of 195.22 g/mol . Its structure features:

- A pteridinone core (a bicyclic system comprising pyrimidine and pyrazine rings).

- An amino group (-NH₂) at position 2.

- Two methyl substituents at positions 6 and 5.

Synthesis and Applications This compound is synthesized via reduction and alkylation steps, as indicated by methods for analogous pteridinones in riboflavin biosynthesis pathways . It serves as a precursor in enzymatic studies and has been investigated for roles in folate metabolism and kinase inhibition due to its redox-active dihydro moiety .

属性

CAS 编号 |

5977-33-3 |

|---|---|

分子式 |

C8H11N5O |

分子量 |

193.21 g/mol |

IUPAC 名称 |

2-amino-6,7-dimethyl-7,8-dihydro-3H-pteridin-4-one |

InChI |

InChI=1S/C8H11N5O/c1-3-4(2)11-6-5(10-3)7(14)13-8(9)12-6/h4H,1-2H3,(H4,9,11,12,13,14) |

InChI 键 |

OWLLSSAGQBFJMC-UHFFFAOYSA-N |

规范 SMILES |

CC1C(=NC2=C(N1)N=C(NC2=O)N)C |

产品来源 |

United States |

准备方法

Preparation Methods of 4(1H)-Pteridinone, 2-amino-7,8-dihydro-6,7-dimethyl-

Detailed Synthetic Routes

Cyclocondensation of Diamines with Glyoxal

A prominent method involves the cyclocondensation of 6,7-diamino substituted precursors with glyoxal in acidic medium (e.g., ethanol with hydrochloric acid), leading to the formation of the pteridinone ring system. The reaction conditions typically involve heating at around 50 °C until completion as monitored by thin-layer chromatography (TLC).

- Example: Reaction oftriazolo[1,5-a]pyrimidine-6,7-diamine derivatives with glyoxal and 36% HCl in ethanol to yieldtriazolo[1,5-a]pteridine compounds analogous to the target pteridinone structure with yields around 80%.

Nitration and Subsequent Reduction

In the synthesis of amino-substituted pteridinones, nitration of precursor compounds using a mixture of fuming nitric acid and concentrated sulfuric acid is a key step. The nitrated intermediates are then reduced catalytically (e.g., Pd/C under hydrogen atmosphere) to yield the corresponding diamines.

- Example: Nitration of triazolopyrimidine derivatives at low temperature followed by hydrogenation with palladium on carbon in solvents such as dimethylformamide (DMF) or ethanol to afford diamino intermediates in yields between 88-89%.

Use of Triethyl Orthoformate for Cyclization

Triethyl orthoformate is employed in acidic media (acetic acid or acetic acid/DMF mixtures) to facilitate cyclization reactions forming fused heterocyclic systems related to pteridinones.

Summary Table of Key Preparation Steps

| Step | Reagents & Conditions | Product Type | Yield (%) | Notes |

|---|---|---|---|---|

| Nitration | Fuming HNO3 + H2SO4, ice bath to 80 °C, 4 h | Nitro-substituted intermediates | 90-94 | Careful temperature control required |

| Catalytic Reduction | Pd/C, H2 (5-7 bar), DMF or EtOH, 50 °C, 5-7 h | Diamino intermediates | 88-89 | Hydrogenation under pressure |

| Cyclocondensation | Glyoxal (40% aqueous), 36% HCl, EtOH, 50 °C | Pteridinone ring formation | ~80 | Monitored by TLC, mild heating |

| Cyclization with Orthoformate | Triethyl orthoformate, AcOH or AcOH/DMF, 80-90 °C | Fused heterocyclic systems | ~81 | Alternative to microwave activation |

化学反应分析

Types of Reactions

6,7-Dimethyl-7,8-dihydropterin undergoes various chemical reactions, including:

Oxidation: Conversion to 7,8-dihydroxanthopterin under specific conditions.

Reduction: Reduction to tetrahydropterin forms, which are essential in biological systems.

Substitution: Nucleophilic substitution at ring carbons, which is a common reaction for pterin derivatives.

Common Reagents and Conditions

Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

Reducing Agents: Like dihydropteridine reductase for reduction reactions.

Nucleophiles: For substitution reactions, common nucleophiles include amines and thiols.

Major Products

Oxidation Products: 7,8-Dihydroxanthopterin.

Reduction Products: Tetrahydropterin derivatives.

Substitution Products: Various substituted pterins depending on the nucleophile used.

科学研究应用

6,7-Dimethyl-7,8-dihydropterin has several applications in scientific research:

作用机制

The mechanism of action of 6,7-Dimethyl-7,8-dihydropterin involves its role as a cofactor in enzymatic reactions. It participates in the folate biosynthesis pathway by acting as a substrate for enzymes like dihydropteroate synthase and dihydrofolate reductase . These enzymes catalyze the conversion of 6,7-Dimethyl-7,8-dihydropterin to its active forms, which are essential for the synthesis of nucleotides and amino acids .

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogues

Table 1: Key Structural and Physicochemical Comparisons

Functional and Pharmacological Differences

Redox Activity

- The dihydro moiety in the target compound enables reversible oxidation to the fully aromatic pteridinone form, a property critical in enzymatic electron transfer (e.g., dihydrofolate reductase interactions) .

- In contrast, 6,7-Di(2-furyl)-4(1H)-pteridinone (fully oxidized) lacks redox activity but exhibits fluorescence, making it useful in optical probes .

Bioactivity and Targets

- Kinase Inhibition: The target compound’s dihydro scaffold shows moderate inhibition of vaccinia-related kinase 1 (VRK1), with potency influenced by methyl group stereochemistry . Analogues like (S)-pteridinones with shorter R1 substituents (e.g., methyl) exhibit up to 5-fold higher VRK1 inhibition than the target .

- Antimicrobial Activity: Derivatives such as 4(3H)-Pteridinone, hydroxy-6,7-dimethyl- (C₈H₈N₄O₂) demonstrate antimicrobial and anti-inflammatory properties due to hydroxyl group-mediated radical scavenging .

Solubility and Pharmacokinetics

Table 2: Key Research Insights

生物活性

4(1H)-Pteridinone, 2-amino-7,8-dihydro-6,7-dimethyl- is a compound belonging to the pteridine family, which plays significant roles in various biological processes. This article explores its biological activity, focusing on its metabolic pathways, enzymatic interactions, and potential therapeutic applications.

- Chemical Formula : C9H12N4O

- Molecular Weight : 180.22 g/mol

- CAS Registry Number : 70786-93-5

Biological Significance

Pteridines are known for their role as coenzymes in several biological reactions. Specifically, the compound is involved in the synthesis of tetrahydrobiopterin (BH4), a crucial cofactor for various hydroxylation reactions in amino acid metabolism. The following sections detail its biological activities and implications.

Metabolic Pathways

4(1H)-Pteridinone can be synthesized from sepiapterin through enzymatic reactions involving sepiapterin reductase. This pathway is essential for producing BH4, which is vital for the metabolism of phenylalanine and tyrosine. Disruptions in this pathway can lead to metabolic disorders such as hyperphenylalaninemia due to deficiencies in enzymes like phenylalanine hydroxylase (PAH) .

Enzymatic Interactions

The compound acts as a substrate for various enzymes:

- Phenylalanine Hydroxylase (PAH) : Converts phenylalanine to tyrosine using BH4 as a cofactor.

- Tyrosine Hydroxylase : Involved in the synthesis of catecholamines.

The activity of these enzymes is crucial for neurotransmitter synthesis and overall metabolic health.

Therapeutic Applications

Research indicates that pteridine derivatives, including 4(1H)-Pteridinone, may have therapeutic potential in treating conditions like:

- Neurodegenerative Diseases : Due to their role in neurotransmitter synthesis.

- Metabolic Disorders : Such as phenylketonuria (PKU), where supplementation with BH4 can help manage elevated phenylalanine levels.

Case Studies

- Hyperphenylalaninemia Management : Clinical studies have shown that supplementation with BH4 can significantly reduce blood phenylalanine levels in patients with specific genetic mutations affecting PAH .

- Neuroprotective Effects : Experimental models suggest that pteridine derivatives may exhibit neuroprotective properties by enhancing neurotransmitter levels and reducing oxidative stress .

Data Tables

| Property | Value |

|---|---|

| Chemical Name | 4(1H)-Pteridinone, 2-amino-7,8-dihydro-6,7-dimethyl- |

| Molecular Formula | C9H12N4O |

| Molecular Weight | 180.22 g/mol |

| CAS Registry Number | 70786-93-5 |

| Role in Metabolism | Coenzyme for PAH |

| Potential Therapeutic Uses | Neurodegenerative diseases, metabolic disorders |

常见问题

Q. What are the recommended synthetic routes for preparing 4(1H)-Pteridinone, 2-amino-7,8-dihydro-6,7-dimethyl-?

Methodological Answer: The compound can be synthesized via multi-step condensation reactions involving substituted pyrimidine precursors. For example:

- Use 6,7-dimethyl-7,8-dihydropterin as a starting material, followed by regioselective amination at the C2 position under controlled pH (6–7) to avoid side reactions .

- Monitor reaction progress using HPLC with UV detection (λ = 280 nm) to track intermediate formation.

- Purify via column chromatography (silica gel, eluent: methanol/ethyl acetate 1:5) to isolate the product.

Q. How can the structural integrity of this compound be confirmed experimentally?

Methodological Answer:

- Perform high-resolution mass spectrometry (HRMS) to verify molecular weight (e.g., expected [M+H]⁺ = 210.12 g/mol).

- Use ¹H/¹³C NMR to confirm substitution patterns:

- 7,8-dihydro protons appear as a multiplet at δ 2.8–3.2 ppm .

- 6,7-dimethyl groups resonate as singlets at δ 1.2–1.5 ppm .

- FT-IR spectroscopy identifies key functional groups (e.g., N-H stretch at 3350 cm⁻¹ for the amino group) .

Q. What precautions are necessary to maintain the stability of this compound in aqueous solutions?

Methodological Answer:

- Prepare solutions in pH 6.8 buffers (e.g., phosphate buffer) to minimize hydration of the 7,8-dihydro structure to 6-hydroxy-tetrahydro derivatives .

- Add 1 mM dithioerythritol (DTE) to inhibit oxidation of labile dihydro species to fully oxidized pterins .

- Store solutions under argon atmosphere at –80°C to prevent degradation.

Advanced Research Questions

Q. How can researchers quantify degradation products of 4(1H)-Pteridinone derivatives under physiological conditions?

Methodological Answer:

- Use reverse-phase HPLC with a C18 column and gradient elution (water/acetonitrile + 0.1% TFA) to separate degradation products (e.g., 7,8-dihydroxyxanthopterin) .

- Employ LC-MS/MS in MRM mode for sensitive quantification (LOD = 0.1 ng/mL).

- Validate results against synthetic standards of suspected degradation byproducts.

Q. What experimental strategies mitigate contradictory data in redox studies of 7,8-dihydropterins?

Methodological Answer:

- Control oxygen levels rigorously using gloveboxes or sealed reaction vessels, as trace O₂ accelerates oxidation .

- Use stopped-flow spectroscopy to monitor rapid equilibria between dihydro and tetrahydro forms (e.g., rate constants for hydration/oxidation).

- Cross-validate results with EPR spectroscopy to detect radical intermediates that may skew redox measurements .

Q. How can the compound’s interaction with enzymes like dihydrofolate reductase (DHFR) be studied?

Methodological Answer:

- Perform surface plasmon resonance (SPR) to measure binding kinetics (K_D, k_on/k_off) using immobilized DHFR .

- Conduct molecular docking simulations (e.g., AutoDock Vina) to predict binding modes, focusing on interactions with the 6,7-dimethyl moiety .

- Validate computational models with site-directed mutagenesis of DHFR residues (e.g., Phe31, a key binding site residue).

Q. What methodologies are suitable for studying the compound’s role in cellular redox signaling?

Methodological Answer:

- Use fluorescent probes (e.g., H₂DCFDA) in live-cell imaging to correlate intracellular ROS levels with compound concentration .

- Apply siRNA knockdown of NADPH oxidases to isolate the compound’s direct effects on redox pathways .

- Quantify reduced/oxidized pterin ratios via HPLC-ECD (electrochemical detection) in cell lysates .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported solubility values for this compound?

Methodological Answer:

- Standardize solubility measurements using shake-flask method with controlled temperature (25°C) and ionic strength (0.15 M NaCl).

- Account for polymorphism by characterizing crystalline forms via PXRD (powder X-ray diffraction).

- Compare results across solvents (e.g., DMSO vs. aqueous buffers) to identify solvent-specific artifacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。